molecular formula C11H12N6 B11741226 7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine

7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11741226
M. Wt: 228.25 g/mol
InChI Key: RQDNFIXGSXJLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-amino-1H-pyrazole under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other pyrazolo[1,5-a]pyrimidines, it has shown superior cytotoxic activity against certain cancer cell lines .

Properties

Molecular Formula

C11H12N6

Molecular Weight

228.25 g/mol

IUPAC Name

7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C11H12N6/c1-7-8(6-14-16(7)2)9-3-4-13-11-5-10(12)15-17(9)11/h3-6H,1-2H3,(H2,12,15)

InChI Key

RQDNFIXGSXJLIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.